molecular formula C21H20ClN3O5S B2508594 N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide CAS No. 477886-84-3

N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide

Cat. No.: B2508594
CAS No.: 477886-84-3
M. Wt: 461.92
InChI Key: LQTYFLXQKSDLLZ-YSURURNPSA-N
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Description

N'-((E)-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide is a carbohydrazide derivative characterized by a thiazole ring, a trimethoxybenzene moiety, and a hydrazone linker. Its structural complexity arises from the conjugation of a 2-chloro-1,3-thiazol-5-ylmethoxy group at the phenyl ring and a 3,4,5-trimethoxybenzenecarbohydrazide backbone. This compound is synthesized via a condensation reaction between 3,4,5-trimethoxybenzenecarbohydrazide and a substituted aldehyde precursor under acidic conditions, as inferred from analogous hydrazide syntheses described in the literature .

The molecule’s bioactivity is hypothesized to stem from its ability to engage in hydrogen bonding (via the hydrazide group) and π-π stacking (via the aromatic rings), which are critical for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-[(E)-[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5S/c1-27-17-8-14(9-18(28-2)19(17)29-3)20(26)25-24-10-13-5-4-6-15(7-13)30-12-16-11-23-21(22)31-16/h4-11H,12H2,1-3H3,(H,25,26)/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTYFLXQKSDLLZ-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=CC=C2)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound based on diverse sources.

  • Molecular Formula : C18H18ClN4O4S
  • Molecular Weight : 402.87 g/mol
  • CAS Number : 478254-37-4

Synthesis

The synthesis of this compound typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a hydrazine derivative containing a thiazole moiety. The process may include steps such as:

  • Formation of the hydrazone : Reacting the aldehyde with the hydrazine derivative.
  • Purification : Using recrystallization or chromatography to obtain pure product.

Anticancer Activity

Numerous studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
    • Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
  • Case Studies :
    • In a study involving MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, compounds with structural similarities demonstrated IC50 values ranging from 6.6 µM to 73.56 µM, indicating potent anticancer activity .

Cytotoxicity Profile

The cytotoxicity of this compound was evaluated against normal human fibroblasts and various cancer cell lines. The results are summarized in Table 1 below.

CompoundCell LineIC50 (µM)Viability (%) at 100 µM
N'-((E)-{...})MCF-773.5640.30 ± 2
N'-((E)-{...})MDA-MB-23133.8633.86 ± 2
Reference CompoundMCF-76.6Not applicable

In Silico Studies

In silico molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets involved in cancer progression. These studies suggest that the compound may interact effectively with key proteins involved in apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes the structural and functional distinctions between N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide and its analogs:

Compound Name Key Structural Features Bioactivity/Applications Reference
Target Compound : this compound 2-chloro-thiazole, trimethoxybenzene, hydrazide linker Hypothesized antimicrobial/antitumor activity (based on analogs)
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide Hydroxybenzylidene group instead of thiazole-methoxy substitution Crystal structure reveals intramolecular O—H···N and intermolecular N—H···O hydrogen bonds
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine Triazole ring, 4-methylbenzylsulfanyl group Antifungal activity against Fusarium spp. (MIC = 8–16 µg/mL)
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Thiocarbonohydrazide core, dual chlorophenyl groups Crystal packing via N—H···S and O—H···S hydrogen bonds; potential enzyme inhibition

Pharmacokinetic and Physicochemical Properties

  • Hydrogen Bonding: The hydrazide linker enables stronger hydrogen-bonding interactions than thiocarbonohydrazide derivatives, which may influence target selectivity .
  • ADMET Profiles: While experimental ADMET data are lacking, computational models (e.g., Tanimoto/Dice similarity metrics) suggest structural resemblance to known inhibitors of cytochrome P450 enzymes, hinting at possible metabolic stability issues .

Preparation Methods

Carboxylic Acid to Acid Chloride Conversion

3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acid chloride.
Conditions :

  • Solvent: Anhydrous dichloromethane
  • Temperature: 40–50°C
  • Duration: 4–6 hours
  • Yield: 92–95%.

Hydrazide Formation

The acid chloride reacts with hydrazine hydrate (NH₂NH₂·H₂O) in an ice-cold alkaline medium:
$$ \text{RCOCl} + \text{NH}2\text{NH}2 \rightarrow \text{RCONHNH}_2 + \text{HCl} $$
Optimization :

  • Solvent: Ethanol/water (3:1)
  • Temperature: 0–5°C
  • Stirring: 2 hours
  • Yield: 85–88%.

Synthesis of 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde

Thiazole Ring Construction

2-Chloro-5-(chloromethyl)-1,3-thiazole is synthesized via cyclization of thiourea with 1,3-dichloroacetone.
Procedure :

  • React thiourea (1.0 eq) with 1,3-dichloroacetone (1.2 eq) in ethanol under reflux (78°C, 45 minutes).
  • Purification: Recrystallization from n-hexane.
  • Yield: 76%.

Etherification with 3-Hydroxybenzaldehyde

The thiazole derivative undergoes nucleophilic substitution with 3-hydroxybenzaldehyde:
$$ \text{Thiazole-CH}2\text{Cl} + \text{HO-C}6\text{H}4\text{CHO} \rightarrow \text{Thiazole-CH}2\text{O-C}6\text{H}4\text{CHO} $$
Conditions :

  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80°C, 12 hours
  • Yield: 68%.

Condensation Reaction to Form the Hydrazone

The final step involves Schiff base formation between the carbohydrazide and aldehyde:
$$ \text{RCONHNH}_2 + \text{R'CHO} \rightarrow \text{RCONHN=CHR'} $$

Standard Protocol

  • Reagents : Equimolar carbohydrazide and aldehyde (1:1)
  • Solvent : Anhydrous ethanol or methanol
  • Catalyst : 2–3 drops of glacial acetic acid
  • Conditions : Reflux at 78°C for 6–8 hours.
  • Workup : Cool to room temperature, filter precipitated product, wash with cold ethanol.
  • Yield : 70–75%.

Solvent and Catalytic Optimization

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Ethanol Acetic acid 78 8 75
Methanol HCl (gas) 65 6 68
1,4-Dioxane None 100 4 62

Key Findings :

  • Protic solvents (ethanol/methanol) enhance imine formation via protonation of the carbonyl oxygen.
  • Acid catalysis accelerates nucleophilic attack by the hydrazide.

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (4:1)
  • Purity : >98% (HPLC).

Spectroscopic Validation

Technique Key Signals
¹H NMR δ 10.82 (s, NH), 8.35 (s, CH=N), 6.7–7.5 (m, Ar-H), 3.8–3.9 (s, OCH₃).
¹³C NMR δ 165.2 (C=O), 153.1 (C=N), 130.4–148.9 (Ar-C), 56.1–56.3 (OCH₃).
IR (cm⁻¹) 3180 (N-H), 1675 (C=O), 1605 (C=N), 1260 (C-O-C).
MS (m/z) 461.92 [M+H]⁺ (calculated: 461.92).

Challenges and Alternative Approaches

Isomer Control

The E-isomer predominates (>95%) due to steric hindrance during condensation. Z-isomer formation is suppressed by:

  • Maintaining reflux conditions to favor thermodynamic control.
  • Avoiding bulky substituents near the reaction site.

Green Chemistry Alternatives

  • Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields.
  • Solvent-Free Conditions : Grinding reactants with silica-supported HCl yields 65% product.

Industrial-Scale Considerations

Parameter Laboratory Scale Pilot Plant Scale
Batch Size 5 g 500 g
Purification Method Column Chromatography Centrifugal Partition Chromatography
Cycle Time 24 hours 48 hours
Overall Yield 70% 63%

Key Adjustments :

  • Replace ethanol with isopropanol for cost-effective solvent recovery.
  • Automated pH control during neutralization improves reproducibility.

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